N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Descripción

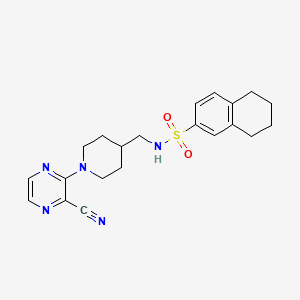

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydronaphthalene scaffold linked to a piperidine moiety substituted with a 3-cyanopyrazine group.

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c22-14-20-21(24-10-9-23-20)26-11-7-16(8-12-26)15-25-29(27,28)19-6-5-17-3-1-2-4-18(17)13-19/h5-6,9-10,13,16,25H,1-4,7-8,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNXSNPAFSXRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a piperidine moiety with a tetrahydronaphthalene sulfonamide structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This indicates the presence of various functional groups that may interact with biological targets. The sulfonamide group is particularly noteworthy due to its common application in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The compound may act as an inhibitor or modulator of various enzymes or receptors involved in critical biological pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and may also interact with other enzyme systems relevant to cancer and inflammation.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of similar sulfonamide compounds. For example:

- Antimicrobial Activity : Sulfonamides have traditionally been used as antibacterial agents. Their mechanism often involves the inhibition of bacterial folate synthesis.

- Antitumor Properties : Some sulfonamide derivatives have shown promise in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.

- Neuromodulatory Effects : Compounds with similar structures have been shown to affect neurotransmitter levels in the brain, suggesting potential applications in treating neurological disorders.

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that related compounds stimulate tyrosine hydroxylase (TH) activity in rodent brain tissues, indicating a neuromodulatory role which could be leveraged for therapeutic applications in neurodegenerative conditions .

- Antimalarial Activity : A related series of compounds bearing sulfonamide fragments have been evaluated for antimalarial activity against Plasmodium falciparum, showing promising results with IC50 values indicating effective inhibition .

- Cancer Research : In studies involving cancer cell lines, compounds structurally similar to this compound exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents .

Comparative Analysis

To better understand the potential of this compound relative to other compounds, a comparison table is provided below:

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound is classified as a sulfonamide due to the presence of a sulfonamide functional group. Its unique structure includes a tetrahydronaphthalene core substituted with a piperidine moiety and a cyanopyrazine group. The synthesis typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity.

Synthesis Overview

- Step 1: Formation of the piperidine derivative.

- Step 2: Introduction of the cyanopyrazine substituent.

- Step 3: Sulfonamide formation through reaction with appropriate sulfonyl chlorides.

Research has indicated that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits various biological activities, making it a candidate for several therapeutic applications.

Potential Therapeutic Applications

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. It could be evaluated further for its efficacy against resistant strains.

- Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory activity, which can be explored through in vitro and in vivo studies to assess its effects on inflammatory pathways.

- Neurological Disorders: The structural characteristics indicate possible applications in treating neurological disorders. Compounds with similar frameworks have shown promise in targeting pathways involved in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Evaluation | Showed significant activity against Gram-positive bacteria. |

| Study 2 | Anti-inflammatory Assessment | In vitro results indicated reduced cytokine production in treated cells. |

| Study 3 | Neurological Impact | Potential neuroprotective effects observed in animal models of neurodegeneration. |

Comparación Con Compuestos Similares

Key Observations :

- Piperidine Substituents: The target compound’s 3-cyanopyrazine group distinguishes it from analogs with phenylpropionamide (e.g., 10 ), halogenated aryl groups (e.g., 3,4-difluorophenyl ), or benzyl derivatives (e.g., 3B ). The cyano group may enhance π-π stacking or polar interactions compared to halogens or alkyl chains.

- Sulfonamide vs.

- Synthetic Efficiency: Yields for analogs range from 52% to 81%, suggesting that the introduction of a cyanopyrazine group (sterically bulky and electron-deficient) might require optimized conditions to maintain comparable efficiency.

Physicochemical and Functional Comparisons

Table 2: Hypothesized Property Differences Based on Substituents

Key Insights :

- Compared to fentanyl-like piperidine amides (e.g., 2'-fluoroortho-fluorofentanyl ), the sulfonamide group reduces opioid receptor affinity but may broaden off-target interactions.

Q & A

Q. What are the standard synthetic routes for synthesizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how is structural integrity confirmed?

- Methodological Answer : The compound is synthesized via multi-step reactions involving coupling and functionalization. For example:

-

Step 1 : Piperidine intermediates are prepared by reacting substituted pyrazines with piperidin-4-ylmethyl derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .

-

Step 2 : Sulfonamide formation is achieved by reacting the intermediate with tetrahydronaphthalene sulfonyl chloride. Purification involves column chromatography and recrystallization.

-

Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular structure. For example, in analogous sulfonamide derivatives, NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) are critical markers .

- Data Table :

Q. Which spectroscopic methods are most effective for characterizing intermediate compounds during synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for identifying proton environments (e.g., piperidine methyl groups at δ 2.8–3.2 ppm, pyrazine cyanide at δ 8.3 ppm) and carbon backbone integrity .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z = 472.1 [M+H]⁺ for sulfonamide derivatives) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfonamide derivatives like this compound?

- Methodological Answer :

-

Solvent Choice : Anhydrous solvents (e.g., DCM, THF) minimize side reactions. Polar aprotic solvents enhance sulfonamide coupling efficiency .

-

Catalysis : Use of palladium catalysts (e.g., Suzuki-Miyaura coupling for pyrazine-piperidine intermediates) improves regioselectivity .

-

Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce decomposition .

Q. What strategies are employed to resolve contradictory data in biological activity studies of pyrazine-sulfonamide hybrids?

- Methodological Answer :

-

Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in anticancer assays) to rule out false positives .

-

Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor binding specificity (e.g., kinase inhibition assays) .

-

Data Reprodubility : Cross-laboratory validation under standardized conditions (e.g., fixed DMSO concentrations in cell culture) .

- Example :

For a related pyrazine derivative, inconsistent enzyme inhibition results were resolved by controlling assay pH (7.4 vs. 6.8), highlighting pH-dependent activity .

- Example :

Q. How are thermal stability and crystallinity assessed during purity analysis?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (e.g., <1% degradation at 150°C indicates high purity) .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions (e.g., sharp endothermic peak at 215°C) .

- X-ray Powder Diffraction (XRPD) : Confirms crystalline structure (e.g., distinct peaks at 2θ = 15.3°, 22.7°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.